3-Formyl-4-(tributylstannyl)pyridine
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Overview
Description
3-Formyl-4-(tributylstannyl)pyridine is a chemical compound with the molecular formula C18H31NOSn and a molecular weight of 396.14 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound, and contains a formyl group at the 3-position and a tributylstannyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Formyl-4-(tributylstannyl)pyridine typically involves the stannylation of a pyridine derivative. One common method is the reaction of 3-formylpyridine with tributyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation of the stannyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
3-Formyl-4-(tributylstannyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with electrophiles, such as halogens or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens (e.g., chlorine, bromine), acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: 3-Carboxy-4-(tributylstannyl)pyridine.
Reduction: 3-Hydroxymethyl-4-(tributylstannyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Scientific Research Applications
3-Formyl-4-(tributylstannyl)pyridine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used to modify biological molecules, such as peptides and proteins, through stannylation reactions. This can help in studying the structure and function of these molecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile starting material for drug development.
Industry: It can be used in the production of specialty chemicals and materials, particularly in the development of new polymers and advanced materials.
Mechanism of Action
The mechanism of action of 3-Formyl-4-(tributylstannyl)pyridine largely depends on the specific chemical reactions it undergoes. In general, the stannyl group can participate in nucleophilic substitution reactions, where it acts as a leaving group. The formyl group can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. These reactions can lead to the formation of various products, depending on the reagents and conditions used .
Comparison with Similar Compounds
Similar Compounds
3-Formylpyridine: Lacks the stannyl group, making it less versatile in certain chemical reactions.
4-(Tributylstannyl)pyridine: Lacks the formyl group, limiting its reactivity in oxidation and reduction reactions.
3-Formyl-4-(trimethylstannyl)pyridine: Similar structure but with a trimethylstannyl group instead of a tributylstannyl group, which can affect its reactivity and steric properties.
Uniqueness
3-Formyl-4-(tributylstannyl)pyridine is unique due to the presence of both the formyl and tributylstannyl groups. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its versatility and reactivity make it a compound of interest in various fields of scientific research.
Properties
IUPAC Name |
4-tributylstannylpyridine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4NO.3C4H9.Sn/c8-5-6-2-1-3-7-4-6;3*1-3-4-2;/h1,3-5H;3*1,3-4H2,2H3; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDQKSXEFDNNNH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=NC=C1)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NOSn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10395494 |
Source
|
Record name | 4-(Tributylstannyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
160351-06-4 |
Source
|
Record name | 4-(Tributylstannyl)pyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10395494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(tributylstannyl)pyridine-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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